Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol
Description
Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol is a compound that belongs to the class of organic compounds known as silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal. This compound is particularly interesting due to its unique structure, which includes a trityl group and a silyl ether moiety.
Properties
CAS No. |
62093-00-9 |
|---|---|
Molecular Formula |
C28H36O4Si |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C26H32O2Si.C2H4O2/c1-25(2,20-27)21-28-29(3,4)26(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24;1-2(3)4/h5-19,27H,20-21H2,1-4H3;1H3,(H,3,4) |
InChI Key |
SDYNAZRFRSMFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(CO)CO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol typically involves the protection of an alcohol group using a silyl ether. The process begins with the reaction of 3-hydroxy-2,2-dimethylpropan-1-ol with trityl chloride in the presence of a base to form the trityl-protected alcohol. This intermediate is then reacted with dimethylsilyl chloride to form the final product. The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The key to industrial synthesis is maintaining strict control over reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are commonly used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols.
Scientific Research Applications
Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary during synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol primarily involves its role as a protecting group. The silyl ether group protects the hydroxyl group from unwanted reactions by forming a stable, inert compound. The trityl group further enhances the stability of the molecule. The protection is typically achieved through the formation of a covalent bond between the silicon atom and the oxygen atom of the hydroxyl group. This bond can be cleaved under specific conditions, such as the presence of fluoride ions, to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Similar in function but less bulky compared to the trityl-silyl ether.
Tetrahydropyranyl ethers: Another class of protecting groups for alcohols, but with different stability and removal conditions.
Methoxymethyl ethers: Used for protecting alcohols but are less stable under acidic conditions.
Uniqueness
Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol is unique due to the presence of both trityl and silyl groups, which provide enhanced stability and protection compared to other silyl ethers. This makes it particularly useful in complex synthetic routes where multiple protection and deprotection steps are required .
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